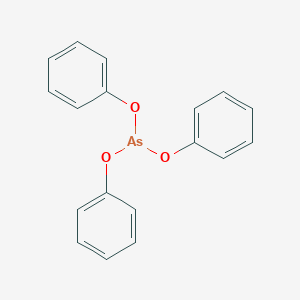

Triphenoxyarsine

Description

Properties

CAS No. |

1529-86-8 |

|---|---|

Molecular Formula |

C18H15AsO3 |

Molecular Weight |

354.2 g/mol |

IUPAC Name |

triphenyl arsorite |

InChI |

InChI=1S/C18H15AsO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |

InChI Key |

PWLCTAFCDZYKEF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3 |

Synonyms |

Triphenoxyarsine |

Origin of Product |

United States |

Synthetic Methodologies for Triphenoxyarsine and Its Chemical Derivatives

Established Synthetic Pathways for Triphenoxyarsine

The traditional synthesis of this compound is primarily achieved through stoichiometric reactions, which have been well-documented in chemical literature.

AsCl₃ + 3 C₆H₅OH → As(OC₆H₅)₃ + 3 HCl

A significant challenge in this synthesis is the production of hydrogen chloride (HCl) gas as a byproduct. The acidic HCl can react with the starting materials or products, potentially leading to lower yields and the formation of impurities. To mitigate this, two primary variations of this method are employed.

The first variation involves the use of a tertiary amine base, such as triethylamine (B128534) (N(C₂H₅)₃) or pyridine, in the reaction mixture. researchgate.net The base acts as an acid scavenger, neutralizing the HCl as it is formed and precipitating as a salt (e.g., triethylammonium (B8662869) chloride). This drives the reaction to completion.

The second, and historically significant, variation is the reaction of arsenic trichloride (B1173362) with sodium phenoxide (NaOC₆H₅). rsc.orgresearchgate.net Sodium phenoxide is the sodium salt of phenol (B47542), prepared by reacting phenol with a strong base like sodium hydroxide. wikipedia.org Using the pre-formed salt provides a more reactive nucleophile and eliminates the formation of HCl, instead producing sodium chloride (NaCl), which is easily removed from the reaction mixture. The reaction is as follows:

AsCl₃ + 3 NaOC₆H₅ → As(OC₆H₅)₃ + 3 NaCl

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Several factors can be adjusted to achieve better outcomes. The choice of solvent is important; non-protic solvents like benzene (B151609), toluene, or diethyl ether are typically used to prevent unwanted side reactions with the highly reactive arsenic trichloride.

Temperature control is another critical parameter. The reaction is often initiated at a low temperature and then gradually warmed to ensure a controlled reaction rate and to minimize the formation of byproducts. For instance, in analogous preparations of triphenylarsine (B46628) from arsenic trichloride, the reaction is carefully managed to maintain gentle boiling. orgsyn.org

The order and rate of addition of reactants also play a role. Slowly adding the arsenic trichloride to the solution of phenol and a base (or to the sodium phenoxide solution) can help to control the exothermicity of the reaction and ensure a homogeneous reaction mixture. orgsyn.org Following the reaction, purification is typically achieved through distillation or recrystallization to isolate the pure this compound. The table below summarizes key parameters for optimization.

| Parameter | Consideration | Objective |

|---|---|---|

| Reactant Choice | Phenol + Base (e.g., Triethylamine) vs. Sodium Phenoxide | Improve nucleophilicity and manage byproduct (HCl vs. NaCl). rsc.orgresearchgate.net |

| Solvent | Inert, non-protic solvents (e.g., benzene, toluene, ether) | Prevent hydrolysis of AsCl₃ and side reactions. |

| Temperature | Controlled heating, often starting at low temperatures | Manage reaction rate and minimize byproduct formation. orgsyn.org |

| Reactant Addition | Slow, dropwise addition of AsCl₃ to the phenoxide/phenol solution | Control exothermic reaction and ensure homogeneity. orgsyn.org |

| Purification | Distillation or recrystallization | Isolate pure this compound from salts and unreacted starting materials. |

Conventional Reaction Mechanisms and Stoichiometric Syntheses

Modern Approaches in this compound Synthesis

While stoichiometric methods are established, modern organic synthesis often seeks more efficient, catalytic routes. For Ar-O bond formation, transition-metal catalysis is a cornerstone, though its application specifically to this compound synthesis is not widely reported, representing an area for future development.

The formation of the aryl-oxygen (Ar-O) bond in this compound is analogous to the C-O bonds formed in diaryl ethers. The synthesis of diaryl ethers has been revolutionized by palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants.

A hypothetical catalytic cycle for this compound synthesis could involve a palladium or copper catalyst to couple an aryl halide (or pseudohalide) with an arsenic-based alkoxide. Alternatively, a catalyst could facilitate the reaction between phenol and an arsenic halide. While arsenic itself has been used in catalytic processes, such as a palladium/arsenic system for nitrile hydration, its role is typically as a ligand or co-catalyst rather than a substrate for building molecules like this compound.

A potential catalytic cycle for forming an Ar-O-As linkage would likely follow the established principles of cross-coupling chemistry. For a palladium-catalyzed reaction between an aryl halide (Ar-X) and a source of arsenite (e.g., NaOAs(OPh)₂), the mechanism would likely proceed through:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Ligand Exchange/Transmetalation: The arsenite nucleophile coordinates to the palladium center, replacing the halide.

Reductive Elimination: The Ar-OAs bond is formed, releasing the this compound derivative and regenerating the Pd(0) catalyst.

Such catalytic methods, if developed, could offer advantages over stoichiometric routes by operating under milder conditions, requiring only a small amount of catalyst, and potentially offering broader functional group tolerance for the synthesis of complex analogues.

Catalytic Strategies in Ar-O Bond Formation

Targeted Derivatization Strategies for this compound Analogues

The synthesis of this compound analogues, where the phenyl rings contain various substituents, is readily achievable using the established stoichiometric pathways. This strategy involves replacing phenol with a substituted phenol in the initial reaction with arsenic trichloride.

By selecting phenols with different electronic and steric properties (e.g., methyl, chloro, or nitro groups), a diverse library of this compound derivatives can be created. For example, reacting arsenic trichloride with three equivalents of p-cresol (B1678582) would yield tri(p-tolyloxy)arsine. This approach allows for the systematic modification of the compound's properties. The synthesis of substituted anthracene (B1667546) and caffeine (B1668208) derivatives often follows similar strategies of modifying precursors before the core synthesis step. researchgate.netnih.gov

The reaction conditions, such as solvent and temperature, would be similar to those used for the synthesis of the parent this compound, although minor adjustments may be needed to accommodate the reactivity of the specific substituted phenol.

The following table illustrates potential derivatization strategies:

| Substituted Phenol Precursor | Resulting this compound Analogue | Potential Effect of Substituent |

|---|---|---|

| p-Cresol (4-Methylphenol) | Tris(4-methylphenoxy)arsine | Increases electron density and lipophilicity. |

| p-Chlorophenol | Tris(4-chlorophenoxy)arsine | Electron-withdrawing, modifies polarity. |

| p-Nitrophenol | Tris(4-nitrophenoxy)arsine | Strongly electron-withdrawing, increases electrophilicity of the arsenic center. |

| 2,3,6-Trimethylphenol | Tris(2,3,6-trimethylphenoxy)arsine | Introduces significant steric hindrance around the arsenic center. fishersci.be |

Advanced Spectroscopic Characterization Techniques for Triphenoxyarsine

Vibrational Spectroscopy for Molecular Structure Elucidation

Key expected vibrational modes for triphenoxyarsine would include:

As-O Stretching: The arsenic-oxygen stretching vibration is a key feature. In related organoarsenic compounds, the As-O stretching frequency typically appears in the lower frequency region of the mid-IR spectrum.

C-O Stretching: The stretching of the C-O bond, where the oxygen is attached to the phenyl ring, is expected to produce a strong absorption band. In aromatic ethers, this band is typically observed in the 1200-1300 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations from the phenyl rings are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings typically result in multiple bands in the 1450-1600 cm⁻¹ region. youtube.com

Out-of-Plane C-H Bending: These bending vibrations are characteristic of the substitution pattern on the benzene (B151609) ring and are typically found in the 675-900 cm⁻¹ range.

The precise location of these bands can provide information on the molecule's conformation and the electronic effects of the substituents.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. horiba.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. mt.com For molecules with a center of symmetry, Raman and IR spectroscopy are often mutually exclusive, meaning that vibrations active in one are inactive in the other.

A Raman spectrum of this compound would also be characterized by vibrations of the As-O-C framework and the phenyl groups. mdpi.com Key expected features include:

Symmetric Phenyl Ring Breathing Modes: The phenyl rings have characteristic "breathing" modes, which are often strong in the Raman spectrum, typically appearing around 1000 cm⁻¹.

As-O-C Vibrations: Symmetric stretching and bending vibrations involving the As-O-C linkage would be Raman active and provide structural information.

Aromatic C=C and C-H vibrations: Similar to FTIR, these vibrations will be present, but their relative intensities will differ, providing complementary information. researchgate.net

The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis, as they are governed by different selection rules, allowing for a more thorough characterization of the molecule's structure. mt.com

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. It provides information about the chemical environment, connectivity, and dynamics of magnetically active nuclei.

¹H and ¹³C NMR are standard techniques used to characterize organic and organometallic compounds. For this compound, these methods would reveal details about the phenoxy ligands.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the three phenoxy groups. Due to the electronegativity of the As-O group, these protons would likely appear as a complex multiplet pattern in the aromatic region of the spectrum (typically between 6.5 and 8.0 ppm). The integration of these signals would correspond to the total number of protons on the phenyl rings. The exact chemical shifts and coupling patterns would be sensitive to the rotational conformation around the As-O and O-C bonds.

¹³C NMR: The carbon-13 NMR spectrum would provide a signal for each chemically non-equivalent carbon atom in the molecule. For this compound, one would expect to see distinct signals for the ipso-carbon (the carbon atom directly bonded to oxygen), as well as the ortho-, meta-, and para-carbons of the phenyl rings. The chemical shift of the ipso-carbon would be particularly informative, as it is directly influenced by the bonding to the As-O group.

No specific, publicly available, peer-reviewed ¹H or ¹³C NMR data for this compound was identified in the conducted search. The expected spectral characteristics are based on general principles of NMR and data for analogous phenoxy-substituted compounds.

Investigating the arsenic atom directly can provide unique insights into the molecule's structure and bonding.

⁷⁵As NMR: Arsenic has one naturally occurring stable isotope, ⁷⁵As, which is NMR active. However, ⁷⁵As is a quadrupolar nucleus (spin I = 3/2). This property often leads to very broad NMR signals, which can be challenging to detect with standard high-resolution NMR spectrometers, especially for larger or less symmetric molecules like this compound. The interaction of the nuclear quadrupole moment with local electric field gradients causes rapid nuclear relaxation, resulting in significant line broadening.

Despite these challenges, ⁷⁵As NMR can be a valuable tool for studying small, highly symmetric arsenic-containing ions. The chemical shift range for ⁷⁵As is very wide, making it sensitive to the chemical environment of the arsenic nucleus. If a signal for this compound could be obtained, its chemical shift would provide direct information about the oxidation state and coordination environment of the arsenic atom.

No specific ⁷⁵As NMR data for this compound has been found in the performed search. The discussion is based on the known properties of the ⁷⁵As nucleus and its general application in NMR spectroscopy.

Proton (1H) and Carbon-13 (13C) NMR Investigations

X-ray Diffraction and Scattering Techniques for Structural Analysis

An XRD analysis of this compound would definitively establish:

Bond Parameters: Precise measurements of the As-O and O-C bond lengths and the As-O-C and O-As-O bond angles. This data is crucial for understanding the nature of the bonding and any steric or electronic influences of the phenoxy groups.

Conformation: The specific orientation (torsion angles) of the three phenoxy groups relative to each other. This would reveal information about steric hindrance and potential intramolecular interactions.

Crystal Packing: How the individual this compound molecules are arranged in the crystal lattice, providing insight into intermolecular forces.

No published crystal structure for this compound was found during the literature search. Therefore, a detailed discussion of its solid-state structure with specific bond parameters is not possible at this time. Such information would require the successful growth of a single crystal suitable for XRD analysis.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. malvernpanalytical.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the three-dimensional structure of molecules, including unit cell dimensions, atomic positions, and the bond lengths and angles between atoms. nih.gov

For this compound, obtaining a suitable single crystal would allow SC-XRD to definitively determine its solid-state molecular structure. This analysis would provide exact measurements of the As-O bond lengths and the C-O-As bond angles, as well as the conformation and orientation of the three phenoxy groups relative to the central arsenic atom. This detailed structural information is fundamental to understanding the molecule's reactivity and physical properties. Modern diffractometers can perform these analyses on crystals as small as 10 to 200 micrometers in diameter. malvernpanalytical.com

Table 1: Application of SC-XRD to this compound

| Parameter | Description | Relevance to this compound |

| Principle | Measures the diffraction pattern of X-rays by a single crystal to determine the arrangement of atoms. nih.gov | Elucidates the precise 3D structure. |

| Information Obtained | Atomic coordinates, bond lengths, bond angles, unit cell dimensions, and space group symmetry. malvernpanalytical.com | Defines the geometry of the As(OPh)₃ molecule, including the conformation of the phenoxy rings and the coordination at the arsenic center. |

| Sample Requirement | A single, high-quality crystal, typically 10-200 µm in size. malvernpanalytical.com | Requires successful crystallization of this compound into a non-twinned, ordered crystal. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline properties of bulk materials. malvernpanalytical.com Unlike SC-XRD, which requires a perfect single crystal, PXRD is performed on a polycrystalline powder sample. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. malvernpanalytical.com

In the context of this compound, PXRD would be used for several key analyses. It can identify the compound by matching its diffraction pattern to a reference database, such as those maintained by the International Centre for Diffraction Data (ICDD). icdd.com Furthermore, this technique is crucial for assessing the purity of a synthesized batch, as different crystalline phases or impurities will produce distinct diffraction patterns. malvernpanalytical.com PXRD is also the primary tool for studying polymorphism—the existence of different crystal forms of the same compound—which can significantly impact physical properties. researchgate.net

Table 2: Application of PXRD to this compound

| Parameter | Description | Relevance to this compound |

| Principle | Measures the diffraction pattern of X-rays from a polycrystalline (powder) sample. researchgate.net | Provides a characteristic "fingerprint" for the crystalline solid. |

| Information Obtained | Crystalline phase identification, assessment of sample purity, analysis of polymorphism, and determination of lattice parameters. malvernpanalytical.com | Confirms the identity and purity of synthesized this compound and identifies any different polymorphic forms. |

| Sample Requirement | A finely ground powder of the bulk material. | A powdered sample of synthesized this compound. |

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

Small-Angle and Wide-Angle X-ray Scattering (SAXS and WAXS) are complementary techniques that provide structural information over different length scales. WAXS, which is closely related to PXRD, probes structures at the atomic and molecular level (short-range order), such as the spacing between atoms in a crystal lattice. SAXS, conversely, is sensitive to larger structural features, typically in the range of 1 to 100 nanometers, such as the shape and size of particles or macromolecules.

For this compound, a combined SAXS/WAXS experiment could offer a comprehensive structural picture. While WAXS would provide details on the crystalline packing and molecular conformation, SAXS could reveal information about larger-scale ordering or aggregation if the material forms nanoparticles, self-assembles into larger structures, or is part of a composite material. While WAXS can provide fingerprints of materials, SAXS can reveal the structure of self-assembly or larger structural orders.

Table 3: Application of SAXS/WAXS to this compound

| Technique | Principle | Information Obtained | Relevance to this compound |

| WAXS | Measures X-ray scattering at wide angles to probe short-range order. | Atomic-scale structural information, similar to PXRD (e.g., crystal lattice). | Characterizes the molecular packing and short-range order in solid this compound. |

| SAXS | Measures X-ray scattering at very small angles to probe long-range order. | Information on nanoscale structures (1-100 nm), such as particle size, shape, and distribution. | Investigates potential nanoparticle formation or self-assembly of this compound molecules into larger aggregates. |

Electronic and Surface Spectroscopy Investigations

Spectroscopic techniques that probe electronic transitions and surface composition are vital for a complete chemical characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.eduup.ac.za The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores—groups of atoms that absorb light. msu.edu

For this compound, the phenoxy groups are the primary chromophores. The UV-Vis spectrum would be expected to show absorption bands characteristic of the π → π* electronic transitions within the benzene rings. The position and intensity of these absorption bands can be influenced by the substitution on the benzene ring and the interaction with the central arsenic atom. This technique is useful for confirming the presence of the aromatic system and can also be used for quantitative analysis based on the Beer-Lambert law. sevenstarpharm.comijprajournal.com

Table 4: Application of UV-Vis Spectroscopy to this compound

| Parameter | Description | Relevance to this compound |

| Principle | Measures the absorption of ultraviolet and visible light, causing electronic transitions from a ground state to an excited state. msu.edu | Probes the electronic structure of the molecule. |

| Information Obtained | Wavelengths of maximum absorbance (λmax), which are characteristic of the molecule's chromophores. ijprajournal.com | Identifies the π → π* electronic transitions associated with the phenoxy groups. |

| Application | Qualitative identification of chromophoric groups and quantitative determination of concentration. sevenstarpharm.com | Confirms the presence of the aromatic rings and allows for concentration measurement in solution. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that analyzes the elemental composition and chemical states of atoms within the top 1 to 10 nanometers of a material's surface. carleton.edu The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and their binding energy is calculated, which is unique to each element and its chemical environment. carleton.edu

An XPS analysis of this compound would provide a quantitative measure of the elements present on the surface (arsenic, oxygen, and carbon). Crucially, it can determine the chemical state of these elements. For instance, the binding energy of the As 3d peak would provide information on the oxidation state of the arsenic atom. researchgate.net Observed shifts in the binding energies of the C 1s and O 1s peaks can give insight into the C-O-As bonding environment. carleton.edu

Table 5: Application of XPS to this compound

| Parameter | Description | Relevance to this compound |

| Principle | Irradiates a surface with X-rays and analyzes the kinetic energy of emitted core electrons to determine elemental composition and chemical state. carleton.edu | Provides a detailed analysis of the surface chemistry. |

| Information Obtained | Elemental identification (except H and He), quantitative surface composition, and chemical state (oxidation state, bonding environment) from binding energy shifts. carleton.edu | Determines the surface elemental composition (As, O, C) and the oxidation state of arsenic (e.g., As(III)). researchgate.netnih.gov |

| Analysis Depth | Highly surface-sensitive, typically probing the top 1-10 nm. | Characterizes the immediate surface of the this compound material, which is critical for understanding surface reactivity and degradation. |

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often integrated with electron microscopes to determine the elemental composition of a sample. mdpi.com A focused electron beam strikes the sample, exciting atoms and causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for elemental identification and quantification. researchgate.net

When analyzing this compound, EDS can provide rapid elemental mapping of a sample's surface. This would confirm the presence and relative abundance of arsenic, oxygen, and carbon. mdpi.com The technique is particularly useful for verifying the elemental makeup of specific features on a sample's surface or for detecting the presence of any elemental impurities.

Table 6: Application of EDS/EDX to this compound

| Parameter | Description | Relevance to this compound |

| Principle | An electron beam stimulates the emission of characteristic X-rays from a sample. The energy of these X-rays is used to identify the elements present. researchgate.net | Provides elemental analysis, often in conjunction with imaging. |

| Information Obtained | Elemental composition (qualitative and quantitative) and elemental distribution maps across a surface. mdpi.com | Confirms the presence and distribution of As, O, and C in the sample and can identify elemental impurities. |

| Application | Routine elemental analysis and microanalysis of specific sample areas. | Verifies the elemental integrity of synthesized this compound and can be used to analyze compositional homogeneity. |

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite extensive searches of scientific databases and public domain information, detailed material-level characterization of the chemical compound this compound using advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) appears to be absent from published research.

While these techniques are instrumental in revealing the surface morphology, internal structure, and topography of various materials, their specific application to this compound has not been documented in available scientific literature. General information on the principles of SEM, TEM, and AFM is widely available, highlighting their capabilities in materials science. For instance, SEM is routinely used to study the surface features of materials, TEM provides insights into their internal crystallographic and morphological structure at the nanoscale, and AFM is employed to map surface topography with high resolution.

Research on other organoarsenic compounds and arsenic-containing materials does exist, demonstrating the utility of these microscopy methods in the broader field of arsenic-related studies. These studies have successfully characterized the distribution of arsenic in contaminated soils and the structure of various arsenic-containing nanocomposites. However, these findings are not directly applicable to the specific molecular and material properties of this compound.

A patent has been identified that lists this compound as a potential precursor material in the synthesis of other compounds, indicating its availability and use in chemical synthesis. Additionally, the PubChem database contains an entry for the related compound, Triphenylarsine (B46628) (CID 11773), providing structural and chemical information for that specific molecule.

The lack of specific data for this compound across these advanced characterization techniques prevents a detailed discussion of its surface morphology, internal structure, and local surface properties. Consequently, the creation of a comprehensive scientific article focusing solely on the advanced spectroscopic and microscopic characterization of this compound is not feasible based on currently accessible information. Further empirical research is required to elucidate the material properties of this specific compound.

Computational Chemistry and Theoretical Investigations of Triphenoxyarsine

Reaction Pathway Modeling and Mechanistic Elucidation Involving Triphenoxyarsine

Transition State Identification and Energy Profile Mapping

The transition state of a chemical reaction represents the highest potential energy configuration along the reaction coordinate, a fleeting arrangement of atoms that is not directly observable but is crucial for understanding reaction kinetics. uci.edulibretexts.org Computational methods are essential for identifying the geometry of these transition states, which are characterized as first-order saddle points on the potential energy surface—a minimum in all directions except one. uci.edu By mapping the energetic pathway from reactants to products through the transition state, an energy profile diagram can be constructed. wikipedia.org This profile provides fundamental insights into the reaction's activation energy, which is the energy barrier that must be overcome for the reaction to occur. wikipedia.org

A detailed search of scientific literature and chemical databases for specific studies on the transition state identification and energy profile mapping of reactions involving this compound did not yield any specific results. While the principles of transition state theory and computational methods for its study are well-established for many chemical systems, dedicated research on the reaction dynamics of this compound at this level of detail appears to be limited or not publicly available. fossee.ingithub.ioresearchgate.net

Prediction of Spectroscopic Signatures from Theoretical Models

Theoretical models are instrumental in predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. wikipedia.org Computational techniques, such as time-dependent density functional theory (TD-DFT), can be used to calculate various spectroscopic constants. nih.gov These predictions are valuable for interpreting experimental spectra or for providing data when experimental measurements are unavailable. nih.govegyankosh.ac.in Machine learning approaches are also emerging as powerful tools for predicting spectroscopic properties based on molecular descriptors derived from theoretical calculations. wikipedia.orgwikipedia.org

A comprehensive search for theoretically predicted spectroscopic data for this compound did not yield any specific studies. While computational methods for predicting spectra are widely applied across chemistry, specific theoretical investigations into the spectroscopic signatures of this compound have not been found in the available literature.

Ligand Field Theory and Crystal Field Theory Applied to this compound Complexes

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure and properties of coordination complexes, particularly those involving transition metals. libretexts.orgwikipedia.org CFT provides a qualitative understanding of the splitting of d-orbital energies due to the electrostatic field of the surrounding ligands. scribd.combyjus.comuomustansiriyah.edu.iq This splitting helps to explain the color, magnetic properties, and stability of complexes. byjus.com LFT builds upon CFT by incorporating molecular orbital theory to provide a more comprehensive picture of the bonding between the central metal ion and its ligands, accounting for covalent interactions. libretexts.orgwikipedia.orguri.edu The arrangement and nature of the ligands determine the geometry and the extent of d-orbital splitting. egyankosh.ac.inuri.edu

A thorough review of the scientific literature revealed no specific applications of Ligand Field Theory or Crystal Field Theory to complexes containing this compound as a ligand. While these theories are extensively used to characterize a wide array of coordination compounds, their direct application to this compound complexes has not been documented in the available research. scm.comuci.eduscribd.com

Coordination Chemistry and Ligand Properties of Triphenoxyarsine

Synthesis and Structural Characterization of Triphenoxyarsine Metal Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their chemical and physical properties.

Metal complexes of this compound can be prepared using standard synthetic methods for air-sensitive compounds, often employing Schlenk line techniques. d-nb.info A common protocol involves the direct reaction of a metal precursor with a stoichiometric amount of the this compound ligand in a suitable organic solvent. ekb.egresearchgate.net

For Transition Metal Complexes: A typical synthesis would involve reacting a metal halide, acetate, or carbonyl precursor with this compound. For example, a hypothetical synthesis of a palladium(II) complex could be: PdCl₂(MeCN)₂ + 2 As(OPh)₃ → cis-[PdCl₂{As(OPh)₃}₂] + 2 MeCN

For Main Group Metal Complexes: Complexes with main group metals, such as tin(II) or lead(II), can be synthesized by reacting a metal salt like Sn(OTf)₂ (where OTf is triflate) with the ligand. nih.gov Sn(OTf)₂ + n As(OPh)₃ → [Sn(OTf)₂{As(OPh)₃}ₙ]

The choice of solvent is crucial and depends on the solubility of the reactants; common choices include dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile. The products are typically isolated by crystallization, often induced by slow evaporation of the solvent or by the addition of a non-polar co-solvent like hexane. ekb.eg

To unambiguously determine the structure and bonding in this compound complexes, a combination of spectroscopic and crystallographic techniques is essential. ijper.orgmdpi.comechemcom.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the ligand in the complex and observing changes in vibrational frequencies upon coordination. The spectrum of a complex would show characteristic bands for the phenoxy groups, and potentially a low-frequency band corresponding to the Metal-As stretching vibration. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the presence and environment of the phenoxy rings on the coordinated ligand. mdpi.com Changes in the chemical shifts of the phenyl protons and carbons upon coordination can provide indirect evidence of the electronic effects of complexation.

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and other elements in the complex, confirming its empirical formula. ijper.org

Preparation Protocols for Diverse Transition and Main Group Metal Complexes

Stability and Thermodynamic Aspects of this compound Metal Complexes

The stability of a coordination complex is a measure of its tendency to form under equilibrium conditions. youtube.comaakash.ac.in This thermodynamic stability is quantified by the stability constant (K_f) , also known as the formation constant. slideshare.netsolubilityofthings.com A larger stability constant indicates a more stable complex. aakash.ac.in

The stability of a this compound complex in solution would be described by the equilibrium: M(aq) + n As(OPh)₃ ⇌ M{As(OPh)₃}ₙ

The stability of these complexes is governed by several factors:

Nature of the Metal Ion: According to the Hard and Soft Acids and Bases (HSAB) principle, arsenic is a soft donor atom. Therefore, this compound will form more stable complexes with soft metal ions like Pd(II), Pt(II), Ag(I), and Au(I). nih.gov

Ligand Properties: While this compound is a relatively weak σ-donor, its strong π-acceptor character can significantly contribute to the stability of complexes with electron-rich, low-valent metals through synergistic M→L back-bonding.

The Chelate Effect: As a monodentate ligand, this compound does not benefit from the chelate effect. Complexes with monodentate ligands are generally less thermodynamically stable than analogous complexes formed with bidentate or polydentate ligands (chelates). libretexts.orgsolubilityofthings.com This is due to the more favorable entropy change (ΔS) associated with chelation, where one multidentate ligand displaces multiple solvent molecules. libretexts.org

Determination of Stability Constants and Their Influencing Factors

The stability constant (K_f), or formation constant, is a critical measure of the strength of the interaction between a metal ion and a ligand in solution. wikipedia.org It quantifies the equilibrium of the complex formation. The determination of these constants is typically achieved through techniques such as potentiometric titration, spectrophotometry, or nuclear magnetic resonance (NMR) spectroscopy. du.ac.in

Factors that generally influence the stability of metal complexes include the charge and size of the metal ion, the basicity and steric properties of the ligand, and the nature of the solvent. wordpress.com For this compound, the bulky nature of the three phenoxy groups would likely introduce significant steric hindrance around the arsenic donor atom, which could influence the stability of its metal complexes. However, specific experimental values for the stability constants of this compound complexes with any metal ion are not available in the reviewed literature. Consequently, a quantitative analysis of the factors influencing their stability cannot be provided at this time.

Chelate Effect and Macrocyclic Influences in Complex Formation

The chelate effect describes the enhanced thermodynamic stability of complexes containing polydentate ligands (ligands that bind to a metal ion through two or more donor atoms) compared to complexes with analogous monodentate ligands. wikipedia.org This effect is primarily driven by a favorable increase in entropy. wikipedia.org Similarly, the macrocyclic effect refers to the even greater stability observed when a metal ion is encapsulated within a cyclic polydentate ligand. wikipedia.org

As a simple monodentate ligand, this compound itself cannot act as a chelating agent. For it to be involved in chelation or macrocyclic complexation, it would need to be incorporated as a donor group within a larger, specifically designed polydentate or macrocyclic molecular framework. There is no evidence in the current scientific literature to suggest that such complex ligands containing a this compound moiety have been synthesized or studied.

Reactivity and Transformations within the Coordination Sphere

The reactivity of a coordinated ligand can be significantly different from that of the free ligand. This includes reactions such as ligand exchange and redox processes involving the metal center.

Ligand Exchange Kinetics and Equilibria

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. numberanalytics.com The kinetics of these reactions, which describe the rate at which exchange occurs, can proceed through various mechanisms, including associative, dissociative, or interchange pathways. catalysis.blog The study of these kinetics provides insight into the reaction mechanism and the lability of the metal-ligand bond. nih.gov

Research on the kinetics and equilibria of ligand exchange reactions specifically involving this compound is not documented in the available literature. Therefore, no data on the rates of substitution or the mechanistic pathways for its complexes can be presented.

Redox Chemistry of Metal Centers in this compound Complexes

The electronic properties of a ligand can influence the redox potential of a coordinated metal center. Ligands can stabilize certain oxidation states of a metal or participate directly in electron transfer processes, in which case they are termed "redox-active" or "non-innocent" ligands. nih.govmdpi.com The redox behavior of a complex is typically investigated using electrochemical techniques like cyclic voltammetry. rsc.org This can reveal how the ligand affects the ease with which the central metal ion can be oxidized or reduced. als-japan.com

There is currently a lack of published research on the electrochemical properties of this compound complexes. Without such studies, it is not possible to discuss the influence of the this compound ligand on the redox chemistry of any metal center.

Catalytic Applications of Triphenoxyarsine and Its Coordination Compounds

Triphenoxyarsine as a Co-catalyst in Organic Transformations

In many catalytic reactions, the primary metal catalyst is supported by co-catalysts or ligands that modulate its reactivity. This compound can function in this capacity, particularly in reactions involving palladium catalysts.

The Stille reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. guidechem.comnih.gov The catalytic cycle for this reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The active catalyst is typically a 14-electron palladium(0) complex, which can be generated in situ from a palladium(0) or palladium(II) precursor.

This compound has been identified as a suitable ligand for the palladium catalyst in Stille coupling reactions. In this role, it functions similarly to other common ligands like triphenylphosphine (B44618) or triphenylarsine (B46628). The ligand coordinates to the palladium center, forming the active catalytic species. This complex then reacts with the organic halide in the oxidative addition step. The choice of ligand is crucial as it remains on the palladium center throughout the catalytic cycle, influencing the subsequent transmetalation and reductive elimination steps that ultimately form the desired coupled product and regenerate the catalyst. In some variations of the Stille reaction, a co-catalyst such as copper(I) iodide may also be used to facilitate the transmetalation step. guidechem.com

Table 1: Role of this compound in the Stille Coupling Reaction

| Catalytic Cycle Step | General Description | Function of this compound Ligand |

|---|---|---|

| Catalyst Formation | Generation of the active Pd(0) catalyst from a precursor like Pd(OAc)₂ or Pd₂(dba)₃. | This compound coordinates to the Pd(0) center to form the active complex, [Pd(As(OPh)₃)ₙ]. |

| Oxidative Addition | The organic halide (R¹-X) adds to the Pd(0) complex, forming a Pd(II) intermediate. | The electronic and steric properties of the this compound ligand influence the rate and feasibility of this step. |

| Transmetalation | The R² group from the organostannane (R²-SnR₃) is transferred to the Pd(II) complex, displacing the halide (X). | The ligand modulates the lability of the halide and the accessibility of the metal center for the organotin reagent. |

| Reductive Elimination | The two organic groups (R¹ and R²) are coupled and eliminated from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst. | The ligand's properties, particularly its steric bulk, affect the rate of this final, product-forming step. |

The efficiency and selectivity of cross-coupling reactions are highly dependent on the nature of the ligands coordinated to the metal catalyst. Ligands like this compound influence the reaction by modifying the steric environment and electronic properties of the palladium center.

Role in Cross-Coupling Reactions (e.g., Stille Coupling)

Metal Complexes of this compound in Homogeneous Catalysis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. Organometallic complexes, consisting of a central metal atom bonded to organic ligands, are frequently employed as homogeneous catalysts. This compound can serve as a ligand in such complexes, creating soluble catalysts for various transformations.

The use of this compound as a ligand in palladium-catalyzed Stille coupling is a prime example of its application in homogeneous catalysis for carbon-carbon bond formation. The entire catalytic process occurs in a solvent such as N,N-dimethylformamide or toluene, in which the palladium-triphenoxyarsine complex, the substrates, and any co-catalysts are dissolved.

The advantage of homogeneous catalysis is that the active sites of the catalyst are well-defined single metal atoms stabilized by ligands, which allows for high selectivity and activity at often mild reaction temperatures. The catalytic cycle of the Stille reaction, driven by the palladium complex of this compound, exemplifies the sequence of oxidative addition, transmetalation, and reductive elimination that is characteristic of many palladium-catalyzed cross-coupling reactions used for C-C bond formation. nih.gov

Enantioselective catalysis is a powerful synthetic strategy for producing chiral molecules in an enantiomerically pure form. This is typically achieved by using a chiral catalyst, which can be a metal complex coordinated to a chiral ligand. The chiral environment created by the ligand directs the reaction to favor the formation of one enantiomer over the other.

While this is a well-established field with many successful chiral ligands, such as BINOL and TADDOL derivatives, there is no significant information available in the reviewed scientific literature on the synthesis or application of chiral derivatives of this compound for enantioselective catalysis. The development of such derivatives would theoretically involve modifying the phenoxy groups or the arsenic center to introduce chirality, which could then be applied to asymmetric transformations. However, at present, this remains a hypothetical application without documented research findings.

Catalytic Activity in Carbon-Carbon Bond Formation

Heterogeneous Catalysis Utilizing this compound-Based Systems

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. A common approach is to immobilize a homogeneous catalyst onto a solid support, combining the high selectivity of the molecular catalyst with the practical advantages of easy separation and recycling. Supports can include materials like silica (B1680970), polymers, or magnetic nanoparticles.

The immobilization can be achieved through covalent bonding or physical encapsulation. This strategy can enhance catalyst stability by preventing bimolecular deactivation pathways that occur in solution. While these techniques have been applied to a wide range of molecular catalysts, there is a lack of documented evidence in the scientific literature for the development or use of this compound-based heterogeneous systems. The creation of such a catalyst would involve anchoring this compound or its pre-formed metal complexes onto a solid support for use in recyclable catalytic processes. This area appears to be unexplored based on available research.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 73959 |

| Triphenylphosphine | 11776 |

| Triphenylarsine | 11773 |

| Palladium | 23938 |

Immobilization Strategies for Supported Catalysts

Homogeneous catalysts, while often highly active and selective, present challenges in separation from the reaction mixture and potential for reuse. mdpi.com Immobilizing these molecular catalysts onto solid supports transforms them into heterogeneous catalysts, which are more easily separated and recovered. mdpi.comrsc.org This approach can also enhance catalyst stability by preventing interactions between catalyst molecules that can lead to deactivation. mdpi.comrsc.org

Several strategies exist for immobilizing molecular catalysts, which could be adapted for this compound coordination compounds:

Covalent Bonding: The catalyst can be attached to the support through a strong, stable covalent bond. mdpi.comresearchgate.net This can be achieved by modifying the ligand (this compound) with a functional group that can react with the surface of the support material, such as silica or alumina. researchgate.netmpg.de

Adsorption and Ion Exchange: Catalysts can be physically adsorbed onto the surface of a support through weaker interactions like van der Waals forces or electrostatic interactions. mdpi.comfrontiersin.org For charged complexes, ion exchange with the support surface is a viable method. mpg.de

Encapsulation: The catalytic complex can be physically trapped within the pores of a porous support material, such as a zeolite or a metal-organic framework (MOF). mdpi.comfrontiersin.org This method protects the catalyst while allowing reactants and products to diffuse in and out. mdpi.com

Atomic Layer Deposition (ALD): A more advanced technique involves encapsulating a surface-adsorbed molecular catalyst with a thin, porous metal oxide layer via ALD. rsc.org This method can create a robust, stable heterogeneous catalyst. rsc.org

The choice of support material is crucial and can range from inorganic oxides like silica and titania to carbon-based materials and polymers. mpg.denih.gov Magnetic nanoparticles are also gaining attention as supports because they allow for easy catalyst recovery using an external magnetic field. unirc.it

Interactive Table: Immobilization Strategies

| Immobilization Method | Description | Potential Advantages |

| Covalent Bonding | Catalyst is chemically bonded to the support surface. mdpi.comresearchgate.net | Strong attachment, minimizes leaching. mdpi.com |

| Adsorption | Catalyst adheres to the support via physical forces. mdpi.comfrontiersin.org | Simple procedure, mild conditions. frontiersin.org |

| Encapsulation | Catalyst is trapped within the pores of a support. mdpi.comfrontiersin.org | Protects the catalyst, can induce shape selectivity. mdpi.com |

| Magnetic Separation | Catalyst is attached to magnetic nanoparticles. unirc.it | Facile and efficient catalyst recovery. unirc.it |

Performance Evaluation in Continuous Flow Reactor Systems

Continuous flow reactors offer significant advantages over traditional batch reactors for catalytic processes, including improved heat and mass transfer, enhanced safety, and easier scalability. researchgate.net In these systems, reactants are continuously fed into the reactor where they pass over a stationary catalyst bed, and the product is continuously collected. mdpi.com

The performance of a supported catalyst, such as an immobilized this compound complex, in a continuous flow system is evaluated based on several key metrics:

Conversion and Selectivity: The percentage of reactant converted to products and the proportion of the desired product formed are fundamental measures of performance. rsc.org

Turnover Number (TON) and Turnover Frequency (TOF): TON represents the total number of substrate molecules converted per catalyst site before deactivation, while TOF is the rate of conversion per catalyst site per unit time. nih.gov These metrics quantify the catalyst's efficiency and activity.

Stability and Reusability: A crucial aspect of heterogeneous catalysis is the long-term stability of the catalyst. rsc.org Performance is monitored over extended periods (time-on-stream) to assess deactivation. rsc.org The ability to reuse the catalyst over multiple cycles without significant loss of activity is also a key indicator of its practical utility. aaqr.org

Studies have shown that for many systems, switching from batch to continuous flow can lead to significantly higher production rates and improved catalyst stability. escholarship.org For instance, the enhanced mass transport in flow reactors can accelerate the desorption of products from the catalyst surface, preventing catalyst poisoning and deactivation. escholarship.org

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is essential for optimizing the catalyst and reaction conditions. nih.govnih.gov A catalytic cycle is a sequence of elementary steps involving the catalyst that transforms reactants into products and regenerates the catalyst. epfl.chmt.com

Identification of Active Species and Catalytic Intermediates

A key goal of mechanistic studies is to identify the true catalytically active species and any transient intermediates that are formed during the reaction. mt.commdpi.com The initial catalyst precursor may not be the active form; it often undergoes a transformation under reaction conditions to generate the species that enters the catalytic cycle. mt.com

Various spectroscopic and analytical techniques are employed to detect and characterize these fleeting species. These can include in situ methods that monitor the reaction as it happens. The identification of intermediates, such as metal-hydride or metal-alkyl species in hydrogenation or cross-coupling reactions, provides crucial insights into the reaction pathway. epfl.chnih.gov For example, in some nickel-catalyzed reactions, Ni(I) or Ni(III) species have been proposed as key intermediates in catalytic cycles that were previously thought to involve only Ni(0) and Ni(II) states. epfl.ch

Kinetic Studies and Rate-Determining Steps

Kinetic studies measure how the reaction rate changes in response to variations in reactant concentrations, catalyst loading, and temperature. researchgate.netinl.gov This information is used to formulate a rate law that describes the reaction's behavior and provides clues about the mechanism. nih.gov

Reaction progress kinetic analysis is a powerful methodology that uses in situ monitoring of reaction components to build a comprehensive picture of the reaction kinetics from a minimal number of experiments. nih.gov This approach can help distinguish between different proposed mechanisms and identify phenomena like catalyst activation, deactivation, or product inhibition. au.dk For complex reactions, determining the rate law and the influence of each component can reveal which steps of the catalytic cycle, such as oxidative addition or reductive elimination in cross-coupling reactions, are kinetically significant. mpg.de

Based on a comprehensive search for scientific literature and data, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. Extensive and targeted searches did not yield any publicly available information, research findings, or data connecting this compound to the following specific areas of materials science and engineering:

Applications of Triphenoxyarsine in Materials Science and Engineering

Computational Materials Design for this compound-Based Systems:There is no indication of computational studies, such as Density Functional Theory (DFT) modeling, being performed on this compound for the purpose of materials design.

To maintain scientific accuracy and integrity, an article on these specific topics cannot be constructed without relevant source material. The generation of content without supporting data would result in speculation or misinformation. Therefore, the requested article cannot be provided.

Chemical Reactivity and Transformation Mechanisms of Triphenoxyarsine

Oxidation and Reduction Chemistry of the Arsenic Center

The arsenic atom in triphenoxyarsine is in the +3 oxidation state, which is a common and relatively stable state for arsenic. savemyexams.comlibretexts.org This configuration, however, allows for a rich redox chemistry, enabling the arsenic center to participate in both oxidation and reduction processes.

The arsenic(III) center in this compound possesses a stereochemically active lone pair of electrons, making it susceptible to oxidation. Treatment with appropriate oxidizing agents can convert the As(III) species to an As(V) species. This transformation involves the formation of new bonds to the arsenic atom, changing its coordination geometry and electronic properties.

A primary example of this is the oxidation to form this compound oxide, O=As(OPh)₃. In this reaction, the oxidation state of arsenic changes from +3 to +5. savemyexams.comlibretexts.org This type of conversion is a fundamental reaction for trivalent organoarsenic compounds. The general reaction can be represented as:

As(OPh)₃ + [O] → O=As(OPh)₃

Conversely, the reduction of the As(III) center in this compound to lower oxidation states is less common under typical conditions but can be achieved with potent reducing agents. Such transformations are of interest in synthetic chemistry for the formation of compounds with arsenic-arsenic bonds or elemental arsenic.

The electrochemical behavior of this compound is linked to the oxidation and reduction processes at the arsenic center. The redox potential measures the tendency of the compound to gain or lose electrons. libretexts.org While specific experimental data for this compound is not extensively documented, its properties can be inferred from general principles of electrochemistry and computational studies. scielo.org.zarowansci.com

The oxidation potential corresponding to the As(III)/As(V) couple would be influenced by the electronic nature of the phenoxy ligands. The electron-withdrawing character of the phenoxy groups, compared to alkyl groups, would generally make the arsenic center more electrophilic and thus harder to oxidize, resulting in a higher oxidation potential.

Electrochemical studies, typically performed using techniques like cyclic voltammetry (CV), can determine these potentials experimentally. electrochemsci.org Theoretical methods, such as Density Functional Theory (DFT), are also employed to predict redox potentials by calculating the energy difference between the neutral molecule and its oxidized or reduced forms. scielo.org.zaamazon.com

Table 1: Illustrative Electrochemical Data for an Organoarsenic Compound

This table illustrates the type of data obtained from cyclic voltammetry for a generic organoarsenic compound. The specific values for this compound would require experimental determination.

| Redox Process | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Formal Reduction Potential (E°') |

| As(III) → As(V) + 2e⁻ | Data not available | Data not available | Data not available |

| As(III) + 3e⁻ → As(0) | Data not available | Data not available | Data not available |

Note: Data is illustrative. E°' is calculated as (Epa + Epc)/2. Potentials are typically measured vs. a reference electrode.

Investigation of Diverse Oxidation States and Interconversions

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound can be analyzed from two perspectives: reactions occurring at the arsenic atom and reactions involving the phenoxy ligands.

The arsenic(III) center in this compound has dual reactivity. The lone pair of electrons allows it to act as a nucleophile or a Lewis base, donating electron density to electrophiles or metal centers. For instance, its use as a ligand in transition-metal-catalyzed reactions, such as the Stille coupling, relies on this Lewis basicity to coordinate to the metal catalyst (e.g., palladium). google.com

Simultaneously, the electropositive nature of arsenic allows it to act as an electrophile or Lewis acid, particularly when attacked by strong nucleophiles. A nucleophilic substitution reaction can occur where one or more phenoxy groups are displaced by a stronger incoming nucleophile (Nu⁻). byjus.comchemguide.co.uk

As(OPh)₃ + Nu⁻ → [Nu-As(OPh)₃]⁻ → NuAs(OPh)₂ + PhO⁻

The facility of this substitution depends on the nucleophilicity of the attacking species and the stability of the phenoxide ion as a leaving group. byjus.com

The three phenoxy groups attached to the arsenic atom are essentially substituted benzene (B151609) rings and can undergo electrophilic aromatic substitution (SₑAr). libretexts.orgbyjus.com The oxygen atom of the phenoxy group is an activating substituent, donating electron density into the aromatic ring via resonance. This activation directs incoming electrophiles primarily to the ortho and para positions of the benzene ring. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would lead to the substitution of hydrogen atoms on the aromatic rings with halogen atoms. byjus.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce nitro (-NO₂) groups onto the rings. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the rings can be achieved using alkyl halides or acyl halides with a Lewis acid catalyst. byjus.com

The extent and position of substitution would depend on the reaction conditions and the steric hindrance imposed by the bulky this compound structure.

Reactions at the Arsenic Atom and Its Ligand Sphere

Thermal and Photochemical Decomposition Pathways

The stability of this compound is finite, and it can decompose under the influence of heat or light. The decomposition pathways involve the cleavage of its covalent bonds.

When subjected to elevated temperatures, this compound will undergo thermal decomposition. The course of the decomposition is dictated by the relative strengths of the bonds within the molecule. The As-O bonds are generally the most labile sites for initial cleavage.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are techniques used to study such decomposition processes by monitoring mass loss as a function of temperature. scielo.brmdpi.com A likely decomposition pathway involves the homolytic or heterolytic cleavage of the arsenic-oxygen bonds.

As(OPh)₃ → As(OPh)₂• + PhO• (Radical pathway)

Subsequent reactions of these initial fragments could lead to a complex mixture of products, including arsenic oxides, phenol (B47542), and various phenyl ethers through recombination and rearrangement reactions. nih.gov The exact product distribution and decomposition temperatures would be determined by experimental analysis. tainstruments.com

Exposure to electromagnetic radiation, particularly in the ultraviolet (UV) range, can induce photochemical decomposition. magritek.com The molecule can absorb a photon, promoting it to an electronically excited state. From this excited state, bond cleavage can occur, often generating radical species. nih.gov

The primary photochemical processes for this compound would likely involve the fission of the As-O or the aromatic C-O bonds:

As-O Bond Cleavage: As(OPh)₃ + hν → As(OPh)₂• + PhO•

C-O Bond Cleavage: As(OPh)₃ + hν → (PhO)₂AsO• + Ph•

The resulting radicals can initiate a cascade of secondary reactions, leading to various degradation products. rsc.org The specific outcome of photochemical decomposition is highly dependent on factors such as the wavelength of the incident light, the solvent (if in solution), and the presence of other reactive species like oxygen. nih.gov

Environmental Transformations and Degradation Research

The environmental fate of organoarsenic compounds is a significant area of study due to the potential for transformation into more or less toxic species. For this compound, its environmental transformation is primarily dictated by its reactivity towards water and light.

Research into the specific hydrolytic stability of this compound is not extensively detailed in publicly available literature. However, based on the known chemistry of arsenite esters, the hydrolytic degradation of this compound can be inferred. Esters of arsenous acid are generally known to be unstable in aqueous environments nih.gov. The arsenic–oxygen–carbon bond in these esters exhibits considerable hydrolytic instability nih.gov.

The hydrolysis of this compound is anticipated to proceed via the cleavage of the three arsenic-oxygen single bonds. In the presence of water, the phenoxy groups (-OPh) are replaced by hydroxyl groups (-OH). This reaction would yield phenol (C₆H₅OH) and arsenous acid (H₃AsO₃), which exists in equilibrium with arsenic(III) oxide (As₂O₃) and water.

This reaction is analogous to the hydrolysis of other trialkoxyarsines and related organoarsenic compounds. The rate of hydrolysis is expected to be influenced by factors such as pH and temperature, with acid or base catalysis potentially accelerating the process, a common characteristic in ester hydrolysis youtube.com. The inherent instability of arsenate esters, which hydrolyze rapidly in aqueous solutions, further supports the likelihood of rapid hydrolysis for arsenite esters like this compound nih.gov.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Product 1 | Product 2 |

| This compound | Phenol | Arsenous Acid (Arsenic(III) Oxide) |

It is important to note that while the pathway is predictable based on chemical principles, detailed kinetic studies and experimental validation specifically for this compound are not widely reported.

Direct research on the photolytic degradation of this compound under simulated environmental conditions is scarce. However, the potential for photolysis can be extrapolated from studies on other organoarsenic compounds. Photolysis is a recognized degradation pathway for various chemical warfare agents and other organoarsenicals in the environment nih.gov.

For this compound, photolytic degradation would involve the absorption of ultraviolet (UV) radiation, which could lead to the cleavage of its chemical bonds. The most likely bonds to be affected are the As-O and O-C bonds.

Potential photolytic degradation pathways could include:

Homolytic cleavage of the As-O bond: This would generate a triphenoxyarsinyl radical and a phenoxy radical. These reactive species would then undergo further reactions with other molecules in the environment.

Homolytic cleavage of the O-C bond: This would result in the formation of an arsenite biradical and a phenyl radical.

The degradation products would likely be complex and varied, depending on the specific environmental conditions (e.g., presence of oxygen, water, and other reactive species). It is known that triphenylarsine (B46628) (TPA), a related compound, can be oxidized to triphenylarsine oxide (TPAO), suggesting that photo-oxidation could also be a relevant pathway for this compound, potentially leading to the formation of this compound oxide nih.gov.

While photolysis is a plausible degradation route for this compound in the environment, the specific mechanisms, reaction rates, and resulting products have not been empirically determined in dedicated studies. Further research is necessary to fully elucidate the photolytic fate of this compound.

Broader Scientific Impact and Future Directions in Triphenoxyarsine Research

Interdisciplinary Research Synergies and Collaborations

A comprehensive understanding of Triphenoxyarsine necessitates a deeply interdisciplinary approach, integrating expertise from various scientific fields. The complexity of arsenic chemistry, from molecular synthesis to its environmental and biological interactions, cannot be fully grasped from a single perspective. wikipedia.org Future research will depend on fostering collaborations between synthetic chemists, analytical chemists, computational modelers, toxicologists, and environmental scientists.

This collaborative model allows for a holistic investigation:

Synthetic and Analytical Chemistry: Synthetic chemists can devise novel routes to this compound and its derivatives, while analytical chemists develop the sensitive and specific methods required for their detection and quantification. nih.gov

Computational Chemistry: Theoretical chemists can model the structure, reactivity, and spectral properties of this compound, providing insights that guide experimental work. nih.govnih.gov

Toxicology and Environmental Science: Toxicologists are needed to assess the biological activity and potential risks associated with this compound, a critical step given the known toxicity of many arsenic compounds. nih.gov Environmental scientists can study its fate, transport, and transformation in various ecosystems.

Materials Science: Collaborations with materials scientists could uncover novel applications for this compound, for instance, as a ligand in coordination chemistry or as a precursor for advanced materials with unique optical or electronic properties. fishersci.se

Such interdisciplinary efforts are crucial for building a complete profile of the compound, from its fundamental properties to its real-world impact and applications, a sentiment echoed in broader calls for integrated research on environmental health issues. wikipedia.orgamericanelements.com

Advancement of Analytical and Computational Methodologies for Organoarsenicals

Progress in understanding this compound is intrinsically linked to the development of advanced analytical and computational tools capable of characterizing complex organoarsenical compounds.

Analytical Methodologies: The accurate identification and quantification of organoarsenicals require sophisticated techniques. Hyphenated systems, which couple the separation power of chromatography with the detection sensitivity of mass spectrometry, are indispensable.

Chromatography-Mass Spectrometry: Techniques like liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS) and gas chromatography-mass spectrometry (GC-MS) are considered the gold standard for arsenic speciation. nih.gov They offer high sensitivity and the ability to separate different arsenic compounds from complex matrices. Hydrophilic interaction liquid chromatography (HILIC) also shows potential for separating a wide range of arsenic species in a single analysis.

Sample Preparation: A critical aspect of analysis is the use of mild extraction conditions to ensure that the chemical form of this compound is preserved during the process.

Computational Methodologies: Theoretical calculations have become a powerful partner to experimental work in organoarsenical chemistry.

Density Functional Theory (DFT): DFT methods are widely used to calculate and predict the properties of organoarsenic molecules. This includes predicting 1H and 13C NMR chemical shifts and coupling constants, which is invaluable for confirming the structure of newly synthesized compounds like this compound and its derivatives. nih.gov

Structural and Reactivity Insights: Computational studies, such as Hirshfeld surface analysis, can be employed to understand the intermolecular interactions that govern the compound's crystal structure. nih.gov Furthermore, modeling can predict electronic structure and reactivity, offering clues to the compound's chemical behavior and potential applications. nih.gov

The application of these state-of-the-art methods will be essential for any future in-depth research into the chemistry and properties of this compound.

Strategic Outlook for Future Explorations in this compound Chemistry

The future of this compound research will likely be shaped by several strategic priorities that reflect broader trends in chemistry and environmental health. A significant knowledge gap exists for many organoarsenical compounds, and filling this gap is a primary objective. wikipedia.orgnih.gov

Key Future Research Directions:

Fundamental Characterization and Toxicology: A crucial first step is the thorough characterization of this compound's fundamental properties and its toxicological profile. The scarcity of data for many organoarsenicals means their potential risks are unknown. nih.gov Future work should align with recommendations made for other small organoarsenicals, which include developing robust analytical methods, collecting occurrence data, and performing comprehensive toxicity and genotoxicity studies.

Exploration of Novel Applications: There is significant potential to explore this compound in materials and medicinal chemistry. Research into arsenic-containing heteroacenes for functional organic materials and the use of organoarsenic "warheads" in developing targeted covalent inhibitors for drug discovery showcases innovative directions. fishersci.se this compound could serve as a valuable precursor or ligand in these emerging fields.

Environmental Fate and Transformation: Understanding how this compound behaves in the environment is critical. Research is needed to determine its stability, degradation pathways, and potential for biotransformation into other arsenic species, which could be more or less toxic. This aligns with the broader need to understand the biogeochemical cycling of arsenic.

Sustainable Chemistry Approaches: Future synthesis and application of this compound should be viewed through the lens of sustainable and green chemistry. This involves considering the lifecycle of the compound, minimizing waste in its production, and designing applications that reduce environmental impact.

By pursuing these research avenues, the scientific community can build a comprehensive understanding of this compound, moving from basic chemical knowledge to a full assessment of its potential risks and benefits.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying Triphenoxyarsine in environmental samples, and how do researchers validate their accuracy?

- Methodological Guidance : Use hyphenated techniques like HPLC-ICP-MS (High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry) to separate and quantify arsenic species. Validate methods via spike-recovery experiments (e.g., spiking known this compound concentrations into soil/water matrices) and cross-validation with certified reference materials (CRMs) . Ensure calibration curves cover the expected concentration range, and report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios .

Q. How do researchers design controlled experiments to assess this compound’s acute toxicity in aquatic organisms?

- Methodological Guidance : Follow OECD Test Guidelines (e.g., OECD 203 for fish acute toxicity). Use a randomized block design with triplicate exposure groups (e.g., 0 ppm, 1 ppm, 10 ppm this compound) and negative controls. Measure endpoints like LC50 (lethal concentration for 50% mortality) and sublethal effects (e.g., behavioral changes, oxidative stress biomarkers). Account for water chemistry variables (pH, temperature) using ANOVA with post-hoc Tukey tests . Include mortality data in survival curves and report 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under varying redox conditions?

- Methodological Guidance : Conduct systematic redox-controlled batch experiments (e.g., anaerobic vs. aerobic conditions) using isotopic labeling (e.g., -labeled this compound) to track degradation products via LC-QTOF-MS. Compare results with prior studies by normalizing data to common parameters (e.g., organic carbon content, microbial activity). Apply multivariate analysis (e.g., PCA) to identify dominant variables driving discrepancies . Discuss potential confounding factors (e.g., co-occurring ions like phosphate) in the supplementary materials .

Q. What strategies are effective for isolating this compound-specific microbial degradation pathways in complex soil microbiomes?

- Methodological Guidance : Use metagenomic sequencing (e.g., shotgun sequencing) coupled with stable isotope probing (SIP) to identify microbial consortia assimilating -labeled this compound. Validate findings via qPCR targeting putative arsenic-metabolizing genes (e.g., arsC, arsM). Perform inhibition assays with metabolic pathway blockers (e.g., sodium azide for respiratory inhibition) to confirm enzymatic roles. Triangulate data with geochemical parameters (e.g., arsenic speciation via XANES) .

Q. How should researchers address ethical and safety challenges in handling this compound during in vitro toxicology studies?

- Methodological Guidance : Adopt a tiered risk assessment framework:

- Containment : Use fume hoods and gloveboxes for solid/liquid handling (OSHA guidelines).

- Waste Management : Neutralize arsenic waste with Fe(III) salts to precipitate insoluble arsenates.

- Ethical Review : Submit protocols to institutional biosafety committees (IBCs), including justification for cell line/animal models and alternatives to vertebrate testing (e.g., zebrafish embryos under 120 hpf) .

Data Analysis & Presentation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound cytotoxicity assays?

- Methodological Guidance : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (software: GraphPad Prism/R). Report EC50/IC50 values with 95% confidence intervals. Assess goodness-of-fit via residual plots and Akaike Information Criterion (AIC). For non-monotonic responses, use benchmark dose (BMD) modeling .

Q. How can researchers optimize figures to communicate this compound’s structural reactivity in grant proposals?

- Methodological Guidance : Use computational chemistry tools (e.g., Gaussian for DFT calculations) to generate electrostatic potential maps and HOMO-LUMO plots. Annotate key reactive sites (e.g., arsenic center, phenyl ring substituents) using color-coded van der Waals surfaces. Provide high-resolution TIFF/PDF files (≥300 dpi) with axis labels in Arial 10 pt .

Literature & Peer Review

Q. What criteria should guide the selection of primary literature for a meta-analysis on this compound’s environmental persistence?

- Methodological Guidance : Apply PRISMA guidelines with inclusion/exclusion criteria:

- Inclusion : Peer-reviewed studies with measurable half-life data, explicit matrices (e.g., sediment pH, organic matter).

- Exclusion : Studies using unspecified analytical methods or non-environmental conditions (e.g., pure culture systems).